molecular formula C6H4ClN3O B1320990 5-Chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one CAS No. 40851-98-7

5-Chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one

Cat. No.: B1320990
CAS No.: 40851-98-7
M. Wt: 169.57 g/mol
InChI Key: XJFIKRXIJXAJGH-UHFFFAOYSA-N
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Description

5-Chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family This compound is characterized by the presence of a chlorine atom at the 5-position and a carbonyl group at the 2-position of the imidazo[4,5-b]pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with chloroacetyl chloride, followed by cyclization in the presence of a base such as sodium hydroxide. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield dihydro derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic systems.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and organometallic reagents. Conditions often involve the use of polar aprotic solvents like dimethylformamide (DMF) and catalysts such as palladium.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products

    Substitution Products: Depending on the nucleophile used, products can include 5-amino, 5-thio, or 5-alkyl derivatives.

    Oxidation Products: N-oxides of the imidazo[4,5-b]pyridine ring.

    Reduction Products: Dihydro derivatives of the parent compound.

Scientific Research Applications

5-Chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one has a wide range of applications in scientific research:

    Medicinal Chemistry: It serves as a core structure for the development of various pharmaceuticals, including anti-cancer and anti-inflammatory agents.

    Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators.

    Material Science: It is explored for its potential in the development of organic semiconductors and light-emitting materials.

    Chemical Biology: The compound is utilized in the design of probes for imaging and diagnostic applications.

Mechanism of Action

The mechanism of action of 5-Chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one varies depending on its application. In medicinal chemistry, it often acts by inhibiting specific enzymes or modulating receptor activity. The molecular targets can include kinases, proteases, and G-protein coupled receptors. The pathways involved typically relate to signal transduction, cell cycle regulation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one
  • 5-Iodo-1H-imidazo[4,5-b]pyridin-2(3H)-one
  • 5-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one

Uniqueness

5-Chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one is unique due to the presence of the chlorine atom, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of novel compounds with specific biological activities and material properties.

Properties

IUPAC Name

5-chloro-1,3-dihydroimidazo[4,5-b]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3O/c7-4-2-1-3-5(9-4)10-6(11)8-3/h1-2H,(H2,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJFIKRXIJXAJGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1NC(=O)N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80608962
Record name 5-Chloro-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80608962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40851-98-7
Record name 5-Chloro-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40851-98-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80608962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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